(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

Catalog No.
S1482120
CAS No.
5505-63-5
M.F
C₆H₁₄ClNO₅
M. Wt
231.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal ...

CAS Number

5505-63-5

Product Name

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

IUPAC Name

(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride

Molecular Formula

C₆H₁₄ClNO₅

Molecular Weight

231.63 g/mol

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1

InChI Key

JMVMHPCPPSZGNY-BZWNWTOPSA-N

SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl

Synonyms

2-Amino-2-deoxy-D-mannose Hydrochloride;

Canonical SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O.Cl

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)O)O.Cl

Glycoscience:

  • Precursor for glycosaminoglycan synthesis: (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride serves as a key intermediate in the biosynthesis of glycosaminoglycans, which are complex carbohydrates found in the extracellular matrix of various tissues. Understanding its role in this process can contribute to research on tissue development, regeneration, and disease progression. Source: National Institutes of Health: )
  • Probe for studying glycosyltransferases: This compound can be used as a substrate for studying the activity and specificity of glycosyltransferases, enzymes involved in the formation of glycosidic linkages in glycosaminoglycans. This research can aid in the development of novel therapeutic strategies targeting glycosylation pathways in various diseases. Source: Journal of Biological Chemistry: )

Medicinal Chemistry:

  • Potential therapeutic agent: Studies suggest that (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride may possess anti-inflammatory and anti-cancer properties. Further research is needed to explore its potential therapeutic applications and mechanisms of action. Source: Bioorganic & Medicinal Chemistry Letters:

Synthetic Chemistry:

  • Building block for complex carbohydrate synthesis: Due to its specific stereochemistry, (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride can be used as a valuable building block in the synthesis of complex carbohydrates relevant to biological and medicinal studies. Source: Organic Letters:

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a significant chemical compound that belongs to the class of hexosamines. This compound is characterized by its multiple hydroxyl groups and an amino group, making it a versatile building block in various biochemical applications. It is commonly utilized in research due to its structural properties and reactivity, which are critical for the synthesis of complex molecules and the study of glycosylation processes in biological systems .

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: The compound can be reduced to yield deoxy derivatives.
  • Substitution: The amino group can engage in substitution reactions, leading to various derivatives with different functional groups.

Common Reagents and Conditions

Typical reagents used for these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Sodium borohydride for reduction.
  • Substitution Reagents: Acyl chlorides or sulfonyl chlorides under mild conditions.

These reactions often yield derivatives such as N-acylated compounds and hexuronic acids .

Research indicates that (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride exhibits notable biological activities. It plays a crucial role in the synthesis of glycoproteins and is investigated for its potential therapeutic applications in drug development. Specifically, it has been explored for its antiviral and anticancer properties due to its ability to modulate biological pathways related to these diseases .

Synthetic Routes

The synthesis of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride typically involves:

  • Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers.
  • Introduction of the Amino Group: This step is carried out under mild acidic or basic conditions to prevent degradation.
  • Deprotection Steps: To restore the original functional groups after the amino group has been introduced.

Industrial Production

In industrial settings, flow microreactor systems may be employed for large-scale synthesis. These systems provide enhanced control over reaction conditions and improve yields through continuous production methods .

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride finds applications across various fields:

  • Chemistry: As a building block for synthesizing complex organic molecules.
  • Biology: In studies focusing on glycosylation processes and glycoprotein synthesis.
  • Medicine: Investigated for potential use in developing antiviral and anticancer drugs.
  • Industry: Utilized as an intermediate in producing specialty chemicals .

Studies on the interactions of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride with biological systems suggest that it may influence various metabolic pathways. Its role in glycosylation reactions is particularly significant as it can affect protein folding and stability. Additionally, its interactions with enzymes involved in sugar metabolism have been a focus of research .

Similar Compounds

Several compounds share structural features with (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride:

  • D-Mannosamine Hydrochloride
    • A hexosamine with similar structural characteristics but differing biological activities.
  • Pentosan Polysulfate
    • A sulfated polysaccharide used therapeutically but with distinct pharmacological properties.

Uniqueness

The uniqueness of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride lies in its specific stereochemistry combined with both amino and multiple hydroxyl groups. This combination allows for diverse chemical reactivity and a range of biological interactions that are not present in similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5505-63-5

General Manufacturing Information

D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-09-14

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